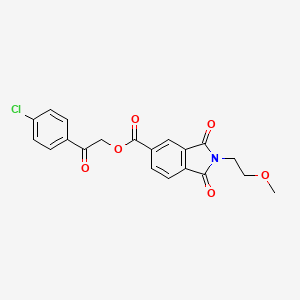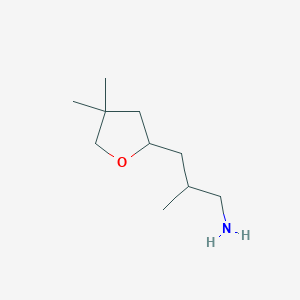
3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine, also known as DMOMA, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. DMOMA is a tertiary amine with a molecular formula of C9H19NO and a molecular weight of 157.26 g/mol.
作用机制
The mechanism of action of 3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine is not fully understood, but it is believed to act as a Lewis base due to the presence of the tertiary amine group. This compound has been found to form stable complexes with metal ions such as copper, nickel, and palladium, which may play a role in its potential applications in catalysis and drug delivery.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-cytotoxic in various cell lines, suggesting that it may have potential as a drug delivery agent.
实验室实验的优点和局限性
One advantage of 3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine is its ease of synthesis from commercially available starting materials. It is also stable and non-toxic, making it a useful building block in the synthesis of biologically active compounds. One limitation of this compound is its limited solubility in water, which may make it difficult to use in certain applications.
未来方向
There are several future directions for research on 3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine. One area of interest is its potential use as a drug delivery agent, particularly in cancer therapy. This compound has been found to form stable complexes with metal ions, which may enable targeted delivery of drugs to cancer cells. Another area of interest is its potential use as a chiral auxiliary in asymmetric synthesis, as it has been found to be effective in promoting enantioselective reactions. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields, including catalysis, drug delivery, and asymmetric synthesis. Its ease of synthesis from commercially available starting materials, stability, and non-toxicity make it a useful building block in the synthesis of biologically active compounds. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成方法
3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine can be synthesized through a simple three-step process starting from commercially available starting materials. The first step involves the reaction of 2-methylpropan-1-ol with sodium hydride to form the corresponding alkoxide. The second step involves the reaction of the alkoxide with 2,2-dimethyloxirane to form 3-(4,4-dimethyloxolan-2-yl)-2-methylpropan-1-ol. The final step involves the reaction of the alcohol with a tertiary amine such as diisopropylamine to form this compound.
科学研究应用
3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine has been found to have various applications in scientific research. It has been used as a chiral auxiliary in asymmetric synthesis, as a ligand in catalysis, and as a building block in the synthesis of biologically active compounds. This compound has also been studied for its potential use as a drug delivery agent due to its ability to form stable complexes with metal ions.
属性
IUPAC Name |
3-(4,4-dimethyloxolan-2-yl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-8(6-11)4-9-5-10(2,3)7-12-9/h8-9H,4-7,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQBWQGPSQCYIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC(CO1)(C)C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

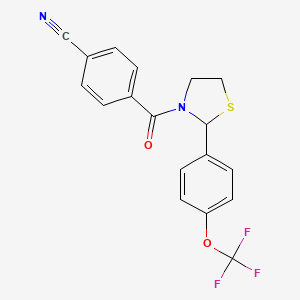
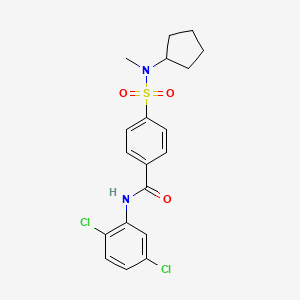


![N-[(3-Cyclopropylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2375429.png)
![N1-(4-chlorobenzyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2375430.png)


![6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2375434.png)
![N-(4-fluorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2375435.png)
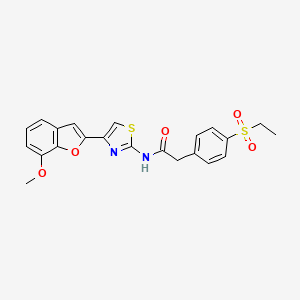
![N~4~-(4-chlorophenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2375437.png)
![Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate](/img/structure/B2375438.png)
